N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, an ethoxy group, and a methylsulfonyl group attached to an anilino moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Anilino Moiety: The initial step involves the reaction of 4-ethoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-ethoxy-N-methylsulfonylaniline.
Acetamide Formation: The next step involves the reaction of the 4-ethoxy-N-methylsulfonylaniline with chloroacetyl chloride in the presence of a base to form 2-(4-ethoxy-N-methylsulfonylanilino)acetamide.
Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced by reacting the 2-(4-ethoxy-N-methylsulfonylanilino)acetamide with cyclohexylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original groups.
Scientific Research Applications
N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide
- N-cyclohexyl-2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetamide
- N-cyclohexyl-2-(2-methoxy-4-(stearoylhydrazono)methylphenoxy)acetamide
Uniqueness
N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of the ethoxy and methylsulfonyl groups, which confer distinct chemical properties and potential applications compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-11-9-15(10-12-16)19(24(2,21)22)13-17(20)18-14-7-5-4-6-8-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDFSZEPVVARY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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